molecular formula C7H10O4 B13858487 (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B13858487
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-XAHCXIQSSA-N
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Description

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a bicyclic furanolactone derivative characterized by a fused tetrahydrofuro[3,4-b]furan core with a methoxy group at the 4-position. Its stereochemistry (3aR,4S,6aS) is critical for its reactivity and applications in asymmetric synthesis, particularly as a chiral building block for pharmaceuticals like HIV protease inhibitors .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3aR,4S,6aS)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1

InChI Key

LQEIOPTZKCKTPQ-XAHCXIQSSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]2CC(=O)O[C@@H]2CO1

Canonical SMILES

COC1C2CC(=O)OC2CO1

Origin of Product

United States

Preparation Methods

Chemical Identity and Importance

  • Molecular Formula: C7H10O4
  • Molecular Weight: 158.15 g/mol
  • CAS Number: 866594-60-7
  • Synonyms:
    • (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
    • Furo[3,4-b]furan-2(3H)-one, tetrahydro-4-methoxy-, (3aR,4S,6aS)-
    • Darunavir Impurity 12 (impurity in Darunavir synthesis)

This compound serves as a key intermediate in the stereoselective synthesis of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol, which is a pharmacologically active moiety in HIV protease inhibitors.

Preparation Methods of this compound

Overview

The preparation of this compound involves stereoselective synthetic routes that enable the isolation of the alpha epimer (a-isomer) in crystalline form, which is critical for downstream transformations to diastereomerically pure bioactive compounds. The key features of the preparation include:

  • Use of protected sugar derivatives as starting materials
  • Base and acid treatments in the presence of methanol to form methoxy acetals
  • Epimerization techniques to enrich the alpha epimer
  • Crystallization-induced asymmetric transformation for isolation
  • Reduction and intramolecular cyclization to finalize the target compound

Detailed Synthetic Route

Step 1: Formation of Intermediate (4) - Methoxy Acetal
  • Starting from a protected intermediate of formula (3), which is typically derived from sugars such as D-xylose or D-glucose derivatives, the compound is treated sequentially with a base and then an acid in the presence of methanol.
  • This reaction forms a mixture of methoxy acetal intermediates of formula (4), which exist as two epimers: the alpha epimer (3aR,4S,6aS) and the beta epimer (3aR,4R,6aS).
  • The crude mixture typically has an alpha/beta ratio of less than 4:1, which is lower than previous Knoevenagel condensation methods requiring at least 6:1 for crystallization.
Step 2: Epimerization and Crystallization of the Alpha Epimer
  • A novel alkoxy-acetal epimerization process is employed to convert the beta epimer into the alpha epimer using acidic conditions.
  • Remarkably, a mixture of alpha and beta epimers can be transformed into predominantly the alpha epimer.
  • Crystallization of the alpha epimer from suitable solvents allows isolation of the pure compound in crystalline form.
  • This process can be done in a single step combining crystallization and epimerization, known as crystallization-induced asymmetric transformation, which significantly enhances yield and purity.
Step 3: Reduction and Intramolecular Cyclization
  • The isolated alpha epimer intermediate is subjected to reduction using suitable reducing agents (e.g., sodium borohydride or other hydride donors).
  • Following reduction, an intramolecular cyclization reaction occurs to afford the final compound (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol or related derivatives.
  • This step completes the stereoselective synthesis and prepares the compound for pharmaceutical applications.

Research Findings and Process Optimization

Industrial Scalability

  • The described method is amenable to industrial scale-up due to the robustness of the epimerization and crystallization steps.
  • The ability to isolate the alpha epimer in crystalline form despite low initial alpha/beta ratios reduces costs and improves process efficiency.
  • The simultaneous epimerization and crystallization step minimizes purification requirements and waste generation.

Comparative Advantages

Feature Improved Wittig Process (Current Method) Knoevenagel Process (Prior Art)
Alpha/Beta Epimer Ratio Required <4:1 (effective) ≥6:1 (required)
Crystallization of Alpha Epimer Possible and efficient Difficult
Epimerization Capability Acid-catalyzed, converts beta to alpha Limited
Industrial Scalability High Moderate
Yield and Purity of Alpha Epimer High, diastereomerically pure Lower

Notes on Starting Materials

  • The starting materials are derivatives of sugars such as D-xylose or D-glucose, which provide the stereochemical framework necessary for the synthesis of the tetrahydrofurofuranone ring system.

Summary Table of Preparation Steps

Step No. Description Conditions/Notes Outcome
1 Treatment of protected sugar intermediate with base and acid in methanol Base then acid treatment in MeOH Formation of methoxy acetal intermediate (4) mixture (alpha and beta epimers)
2 Acid-catalyzed epimerization of beta to alpha epimer Acidic conditions, possible simultaneous crystallization Enrichment and crystallization of alpha epimer (3aR,4S,6aS)
3 Reduction with suitable reducing agent and intramolecular cyclization Use of hydride reducing agents Formation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol or related compounds

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antiviral Activity

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is recognized as an isomer of an impurity related to Darunavir, a second-generation HIV-1 protease inhibitor. Its structural similarity to other antiviral compounds suggests potential antiviral properties. Research indicates that compounds with similar furan structures often exhibit significant biological activity against viral infections .

Impurity in Drug Formulations

This compound has been identified as an impurity in the synthesis of Darunavir. The presence of impurities in pharmaceutical products can affect the efficacy and safety of drugs. Understanding the behavior and effects of such impurities is crucial for regulatory compliance and ensuring drug quality. Studies have shown that monitoring impurities like this compound can provide insights into the manufacturing processes and stability of antiviral medications .

Case Study 1: Impurity Analysis in Antiviral Drugs

A study conducted on the purification processes for Darunavir highlighted the significance of identifying and quantifying impurities such as this compound. Researchers utilized advanced chromatographic techniques to isolate this compound during the synthesis of Darunavir, emphasizing its relevance in quality control measures within pharmaceutical manufacturing .

Case Study 2: Structural Activity Relationship Studies

Research focusing on structural activity relationships (SAR) among furan derivatives has indicated that modifications to the furan ring can enhance antiviral activity. Investigations into this compound have demonstrated that structural variations can lead to improved binding affinities for viral targets, thereby increasing its potential as a lead compound for drug development against HIV and other viral pathogens .

Mechanism of Action

The mechanism of action of (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • CAS Numbers : 866594-60-7 (primary) and 1932353-11-1 (stereoisomer-specific) .
  • Stereochemical Purity : Synthesized with 98% enantiomeric excess (ee) via a three-step protocol involving L-proline catalysis .
  • Storage : Stable at 2–8°C in sealed, dry conditions .

Structural Analogues and Stereoisomers

Table 1: Core Structural and Stereochemical Differences
Compound Name Core Structure Substituents Stereochemistry CAS Number
Target Compound Tetrahydrofuro[3,4-b]furan-2(3H)-one 4-OCH₃ (3aR,4S,6aS) 866594-60-7
(3aS,6aR)-4-Methoxy isomer Tetrahydrofuro[3,4-b]furan-2(3H)-one 4-OCH₃ (3aS,6aR) 501921-30-8
(3aR,4R,6aS)-4-Methoxy isomer Tetrahydrofuro[3,4-b]furan-2(3H)-one 4-OCH₃ (3aR,4R,6aS) 1932330-83-0
6-Butyl-3-methyl-perhydrofuro[3,4-b]furan-2,4-dione Perhydrofuro[3,4-b]furan-2,4-dione 6-butyl, 3-methyl (3R,3aR,6S,6aS) Not specified
(3aR,4S,6aR)-4-(Bromomethyl) derivative Tetrahydrofuro[2,3-b]furan-2(3H)-one 4-BrCH₂ (3aR,4S,6aR) Not specified

Key Observations :

  • Stereochemistry significantly impacts reactivity. For example, the (3aR,4S,6aS) configuration is essential for synthesizing diastereomerically pure hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in antiviral drugs .
  • Substituent position (e.g., 3,4-b vs. 2,3-b fused rings) alters ring strain and hydrogen-bonding capacity, affecting biological activity .

Biological Activity

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chemical compound with significant relevance in pharmaceutical research, particularly as an impurity of Darunavir, a second-generation HIV-1 protease inhibitor. This article delves into its biological activity, structural characteristics, and potential applications based on diverse scientific sources.

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 1932353-11-1
  • Structural Characteristics : The compound features a tetrahydrofurofuran structure that contributes to its biological properties.

Antiviral Properties

This compound exhibits antiviral activity, particularly against HIV. Its structural similarity to Darunavir suggests it may function as an intermediate in the synthesis of antiviral agents or as a potential therapeutic candidate itself. The compound's mechanism of action may involve inhibition of HIV protease activity, similar to that of Darunavir and other related compounds.

Case Studies and Research Findings

  • Inhibition of HIV Protease : Studies indicate that compounds structurally related to this compound can inhibit the activity of HIV protease. This inhibition is crucial for preventing viral replication and is a common target for antiretroviral drugs.
  • Synthesis and Characterization : Research has shown that this compound can be synthesized through various methods involving stereoselective processes. For instance, Ghosh et al. (1996) described enantioselective synthesis pathways that yield compounds with potent antiviral activity .
  • Pharmacological Studies : Pharmacological evaluations have highlighted the compound's potential as an intermediate in the development of new anti-HIV therapies. Its efficacy in vitro has been documented in several studies focusing on its interaction with viral enzymes .

Data Table: Biological Activity Overview

Property Details
Compound Name This compound
CAS Number 1932353-11-1
Antiviral Activity Yes (HIV protease inhibition)
Structural Similarity Similar to Darunavir
Potential Applications Antiviral drug development

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high stereochemical purity in (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one?

  • Methodological Answer : The synthesis involves three stages:

Stage 1 : Reaction at 0°C for 3 hours using HCl/MeOH to activate intermediates.

Stage 2 : Neutralization with K₂CO₃ in MeOH/H₂O at 20°C.

Stage 3 : Acidic workup with H₂SO₄/MeOH/H₂O.
Stereochemical control (98% ee) is achieved using L-proline as a chiral catalyst and substrates like tert-butyldimethylsilyl (TBDMS)-protected aldehydes. Characterization via ¹H NMR and GC confirms purity and configuration .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : Optical rotation measurements (e.g., -44° in methanol at c = 1.4) and chiral GC analysis are critical. Comparative ¹H NMR shifts for protons near stereocenters (e.g., methoxy and tetrahydrofuran rings) are cross-validated with computational models (DFT or molecular mechanics) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Use explosion-proof equipment, avoid open flames, and maintain inert atmospheres during synthesis. For spills, employ absorbent materials (e.g., vermiculite) and avoid aqueous washdowns. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and fume hoods .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when using different catalytic systems?

  • Methodological Answer : Contradictions often arise from steric effects or solvent polarity. For example:

  • L-proline catalysis favors enantioselectivity in polar solvents (MeOH/H₂O) but may reduce yields due to side reactions.
  • Metal-mediated systems (e.g., Pd or Rh catalysts) improve efficiency in non-polar solvents but require rigorous exclusion of moisture.
    Systematic screening via Design of Experiments (DoE) with variables like temperature, solvent, and catalyst loading can identify optimal conditions .

Q. What mechanistic insights explain the role of silicon-containing intermediates in related furan syntheses?

  • Methodological Answer : Silicon-directed strategies (e.g., silacyclopropanes) enable regioselective C–C bond formation. For example:

  • Brook rearrangement stabilizes transition states in silacyclobutane intermediates.
  • Silylene transfer reactions (e.g., Ag-catalyzed) facilitate ring expansion to silacyclopentanes, which are precursors to fused furans. These pathways are validated via ²⁹Si NMR and isotopic labeling .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states for methoxy group activation or furan ring opening. Key parameters include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Activation barriers for proposed pathways (e.g., acid-catalyzed vs. metal-mediated ring expansion).
    Experimental validation via kinetic isotope effects (KIE) or Hammett plots refines these models .

Q. What strategies mitigate patent restrictions when developing derivatives for academic use?

  • Methodological Answer : Focus on non-commercial "research use only" (RUO) derivatives. For example:

  • Modify the methoxy group to ethoxy or azide substituents.
  • Use enantiomeric counterparts (e.g., 3aS,4R,6aR configuration) not covered by existing patents.
    Legal consultation is advised to ensure compliance with jurisdiction-specific IP laws .

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